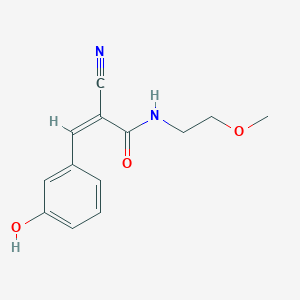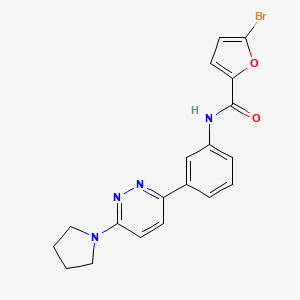
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as CH-223191, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of cancer biology. This compound has been shown to have a high affinity for the aryl hydrocarbon receptor (AhR), which is a transcription factor that plays a critical role in regulating the expression of genes involved in cellular growth and differentiation.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves its ability to bind to the AhR and inhibit its activation. When the AhR is activated, it translocates to the nucleus and binds to specific DNA sequences, leading to the upregulation of genes involved in cellular growth and differentiation. By inhibiting the activation of the AhR, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can prevent the upregulation of these genes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activation of the AhR, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in lab experiments is its high affinity for the AhR. This makes it an ideal tool for studying the role of the AhR in cancer biology. However, one of the limitations of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One potential area of research is the development of more potent and selective AhR inhibitors. Another potential area of research is the use of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its potential use in the treatment of various types of cancer.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves the reaction of 3-hydroxybenzaldehyde with 2-cyanoethyl-N,N-dimethylamine to form the corresponding imine. This imine is then reacted with 2-methoxyethyl acrylate in the presence of a palladium catalyst to yield the final product.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been used extensively in scientific research as a tool for studying the role of the AhR in cancer biology. The AhR has been shown to play a critical role in the development of various types of cancer, including breast, lung, and liver cancer. (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to inhibit the activation of the AhR, which can lead to a decrease in the expression of genes involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-6-5-15-13(17)11(9-14)7-10-3-2-4-12(16)8-10/h2-4,7-8,16H,5-6H2,1H3,(H,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQXXVUHXGNEX-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=CC=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)
![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)
![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)
![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)
![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)


![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)
![2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)